[(E)-Styryl]trichlorosilane
Overview
Description
[(E)-Styryl]trichlorosilane is an organosilicon compound characterized by the presence of a styryl group attached to a silicon atom, which is further bonded to three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
[(E)-Styryl]trichlorosilane can be synthesized through the hydrosilylation of styrene with trichlorosilane. The reaction typically involves the use of a platinum-based catalyst, such as chloroplatinic acid, under mild conditions. The reaction proceeds as follows:
C6H5CH=CH2+HSiCl3PtC6H5CH=CHSiCl3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of styrene and trichlorosilane into a reactor containing the platinum catalyst. The reaction mixture is then subjected to distillation to separate the desired product from byproducts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
[(E)-Styryl]trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silanols or siloxanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silanols or siloxanes.
Substitution: Organosilicon compounds with various functional groups.
Scientific Research Applications
[(E)-Styryl]trichlorosilane has several applications in scientific research:
Materials Science: Used in the synthesis of silicon-based polymers and resins.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds.
Surface Modification: Employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biological Applications: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of [(E)-Styryl]trichlorosilane involves the interaction of the silicon atom with various nucleophiles or electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler analog without the styryl group.
Vinyltrichlorosilane: Contains a vinyl group instead of a styryl group.
Phenyltrichlorosilane: Contains a phenyl group instead of a styryl group.
Uniqueness
[(E)-Styryl]trichlorosilane is unique due to the presence of the styryl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The styryl group allows for additional functionalization and applications in organic synthesis and materials science.
Properties
IUPAC Name |
trichloro-[(E)-2-phenylethenyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKBMGCQCHIMZ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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